molecular formula C5H10O4S B1613215 3-(Ethylsulfonyl)propanoic acid CAS No. 89211-36-9

3-(Ethylsulfonyl)propanoic acid

Cat. No.: B1613215
CAS No.: 89211-36-9
M. Wt: 166.2 g/mol
InChI Key: JAHSNQRETVXCRC-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)propanoic acid is an organic compound with the molecular formula C5H10O4S. It is characterized by the presence of an ethylsulfonyl group attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(ethylsulfonyl)propanoic acid typically involves the sulfonation of propanoic acid derivatives. One common method is the reaction of propanoic acid with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as crystallization and distillation are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylsulfonyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted propanoic acid derivatives.

Scientific Research Applications

3-(Ethylsulfonyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(ethylsulfonyl)propanoic acid involves its interaction with various molecular targets. The sulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity makes it a valuable tool in biochemical studies to investigate enzyme mechanisms and protein interactions .

Comparison with Similar Compounds

  • 3-(Methylsulfonyl)propanoic acid
  • 3-(Propylsulfonyl)propanoic acid
  • 3-(Butylsulfonyl)propanoic acid

Comparison: 3-(Ethylsulfonyl)propanoic acid is unique due to its specific ethylsulfonyl group, which imparts distinct chemical properties compared to its methyl, propyl, and butyl analogs. The length of the alkyl chain in the sulfonyl group can influence the compound’s reactivity, solubility, and overall stability. For instance, the ethylsulfonyl group provides a balance between hydrophobicity and reactivity, making it suitable for a variety of applications .

Properties

IUPAC Name

3-ethylsulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c1-2-10(8,9)4-3-5(6)7/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHSNQRETVXCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640827
Record name 3-(Ethanesulfonyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89211-36-9
Record name 3-(Ethanesulfonyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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